molecular formula C8H12 B8231755 (Prop-1-yn-1-yl)cyclopentane

(Prop-1-yn-1-yl)cyclopentane

Cat. No.: B8231755
M. Wt: 108.18 g/mol
InChI Key: AYXLFXLLAIBNOX-UHFFFAOYSA-N
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Description

(Prop-1-yn-1-yl)cyclopentane is an organic compound with the molecular formula C8H12 It is a member of the alkyne family, characterized by the presence of a triple bond between carbon atoms The structure consists of a cyclopentane ring attached to a propynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Prop-1-yn-1-yl)cyclopentane typically involves the alkylation of cyclopentane with a suitable propynyl halide under basic conditions. One common method is the reaction of cyclopentylmagnesium bromide with propyne. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are chosen to minimize costs and environmental impact.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of the triple bond can yield alkenes or alkanes, depending on the conditions and reagents used. Hydrogenation with palladium on carbon is a typical method.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the propynyl group is replaced by other functional groups. Halogenation using bromine or chlorine is a common example.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon catalyst, lithium aluminum hydride in ether.

    Substitution: Bromine in carbon tetrachloride, chlorine in chloroform.

Major Products Formed:

    Oxidation: Cyclopentanone derivatives, carboxylic acids.

    Reduction: Cyclopentylpropane, cyclopentylpropene.

    Substitution: Halogenated cyclopentanes, various substituted cyclopentanes.

Scientific Research Applications

(Prop-1-yn-1-yl)cyclopentane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.

    Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of (Prop-1-yn-1-yl)cyclopentane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triple bond in the propynyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

    Cyclopentylacetylene: Similar structure but with an ethynyl group instead of a propynyl group.

    Cyclopentylpropane: Lacks the triple bond, making it less reactive in certain chemical reactions.

    Cyclopentylmethylacetylene: Contains a methyl group on the acetylene, altering its chemical properties.

Uniqueness: (Prop-1-yn-1-yl)cyclopentane is unique due to the presence of both a cyclopentane ring and a propynyl group. This combination imparts distinct chemical reactivity and potential for diverse applications. The triple bond in the propynyl group allows for various chemical transformations, making it a versatile compound in organic synthesis and research.

Properties

IUPAC Name

prop-1-ynylcyclopentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12/c1-2-5-8-6-3-4-7-8/h8H,3-4,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYXLFXLLAIBNOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

108.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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